

# Technical Guide: Physical Constants of (R)-(+)-N-Methyl-1-phenylethylamine

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## Compound of Interest

Compound Name: *N*-Methyl-1-phenylethanamine hydrochloride

Cat. No.: B178540

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## Introduction

(R)-(+)-N-Methyl-1-phenylethylamine, also known as (R)-(+)-N, $\alpha$ -Dimethylbenzylamine, is a chiral amine of significant interest in pharmaceutical and organic synthesis.<sup>[1]</sup> Its defined stereochemistry is crucial for its application as a chiral building block and in the development of enantiomerically pure compounds.<sup>[1]</sup> This technical guide provides a comprehensive overview of the key physical constants of (R)-(+)-N-Methyl-1-phenylethylamine, along with standardized protocols for their experimental determination.

## Physical and Chemical Properties

(R)-(+)-N-Methyl-1-phenylethylamine is a colorless to pale yellow liquid with a characteristic amine odor.<sup>[1]</sup> It is soluble in organic solvents and shows moderate solubility in water.<sup>[1]</sup>

## Table of Physical Constants

The quantitative physical properties of (R)-(+)-N-Methyl-1-phenylethylamine (CAS Number: 5933-40-4) are summarized in the table below for easy reference.

Physical Constant	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	[1][2][3]
Molecular Weight	135.21 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	74-76 °C at 11 mmHg	[4][5]
Density	0.924 g/mL at 20 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.511	[4]
Specific Rotation [α] <sup>20</sup> /D	+70° (c = 2 in chloroform)	
Flash Point	61 °C (141.8 °F) - closed cup	

## Experimental Protocols

Accurate determination of physical constants is fundamental for compound identification and purity assessment. Standardized methodologies for key measurements are detailed below.

### Melting Point Determination (Capillary Method)

While (R)-(+)-N-Methyl-1-phenylethylamine is a liquid at room temperature, this protocol is standard for organic compounds.

- Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For pure crystalline compounds, this occurs over a narrow range (0.5-1.0°C).[6] Impurities typically depress the melting point and broaden the range.[6]
- Procedure:
  - Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube to a height of a few millimeters.[7]
  - Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) adjacent to a calibrated thermometer.

- Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point.<sup>[7]</sup> The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded.<sup>[8]</sup> This range is reported as the melting point.

## Boiling Point Determination (Micro or Mini Scale Method)

This method is suitable for small quantities of liquid samples.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.<sup>[9][10]</sup> At this temperature, the liquid converts into a vapor.
- Procedure (Capillary Method):
  - Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube.<sup>[11][12]</sup> A capillary tube, sealed at one end, is inverted and placed into the liquid.<sup>[11]</sup>
  - Apparatus Setup: The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.<sup>[10]</sup>
  - Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.<sup>[11]</sup>
  - Observation: When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the inverted capillary.<sup>[11]</sup> The heat is then removed.
  - Measurement: The liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.<sup>[11]</sup> The atmospheric pressure should also be recorded.<sup>[10]</sup>

## Specific Rotation Determination (Polarimetry)

This is a critical measurement for characterizing chiral compounds like (R)-(+)-N-Methyl-1-phenylethylamine.

- Principle: Chiral, or optically active, compounds rotate the plane of plane-polarized light.[13] [14] The specific rotation ( $[\alpha]$ ) is a standardized measure of this rotation and is an intrinsic property of the compound.[15]
- Procedure:
  - Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) using a volumetric flask.[13] The concentration (c) is expressed in g/mL.[15]
  - Polarimeter Setup: The polarimeter is turned on and the light source (typically a sodium D-line at 589 nm) is allowed to stabilize.[13]
  - Blank Measurement: The polarimeter tube is filled with the pure solvent, ensuring no air bubbles are present, and a blank reading is taken.[13]
  - Sample Measurement: The tube is then filled with the prepared solution. The analyzer is rotated until the light intensity matches the blank (or a minimum/maximum is found, depending on the instrument design).[14] The observed angle of rotation ( $\alpha$ ) is recorded. [15]
  - Calculation: The specific rotation is calculated using the formula:  $[\alpha]^{T\lambda} = \alpha / (l \times c)$  where:
    - $\alpha$  = observed rotation in degrees
    - $l$  = path length of the tube in decimeters (dm)
    - $c$  = concentration in g/mL
    - $T$  = temperature in °C
    - $\lambda$  = wavelength of light[15]

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the specific rotation of a liquid sample.

Caption: Workflow for Determining Specific Rotation.

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